Butyl Oleate

Beschreibung

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Butyl oleate has been reported in Bos taurus with data available.

produced by direct esterification of butanol and oleic acid to decrease the viscosity of biodiesel in winter use

Eigenschaften

IUPAC Name |

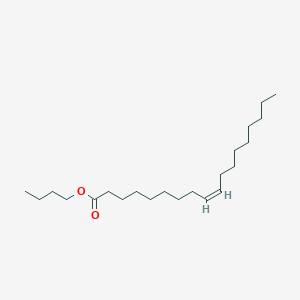

butyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBFFTLQMKKBLZ-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027099 | |

| Record name | Butyl cis-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Light colored liquid; [Hawley] Yellow liquid; [HSDB] | |

| Record name | 9-Octadecenoic acid (9Z)-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid, butyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

228 °C AT 15 MM HG | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

356 °F | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL; INSOL IN WATER, MISCIBLE WITH ETHER, VEGETABLE & MINERAL OIL | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8704 AT 15 °C | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000263 [mmHg] | |

| Record name | Oleic acid, butyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW LIQUID, LIGHT-COLORED, OLEAGINOUS LIQUID; OPAQUE AT 12 °C, SOLID AT -26.4 °C | |

CAS No. |

142-77-8 | |

| Record name | Butyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleic acid, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl cis-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/487I65419Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-butyl Oleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-26.4 °C | |

| Record name | OLEIC ACID, BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Butyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl oleate (B1233923) (C₂₂H₄₂O₂) is the ester formed from the condensation of oleic acid and n-butanol. It is a versatile oleochemical with a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors. In drug development, it is of particular interest as a lipid excipient in various formulations and as a penetration enhancer for transdermal drug delivery systems. Its biocompatibility and ability to modify drug release profiles make it a valuable component in the formulation scientist's toolkit. This technical guide provides a comprehensive overview of the core chemical and physical properties of butyl oleate, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in drug delivery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for formulation development and experimental design.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | butyl (Z)-octadec-9-enoate | |

| Synonyms | Butyl cis-9-octadecenoate, Oleic acid butyl ester | |

| CAS Number | 142-77-8 | |

| Molecular Formula | C₂₂H₄₂O₂ | |

| Molecular Weight | 338.57 g/mol |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Mild, fatty | |

| Density | 0.868 - 0.88 g/mL at 25 °C | |

| Boiling Point | 227-228 °C at 13 mmHg; 414.9 °C at 760 mmHg | |

| Melting Point | -27 °C to -55 °C | |

| Flash Point | 180 °C (closed cup) | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, and mineral oil. | |

| Refractive Index | ~1.4480 |

Table 3: Safety Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statement | Reference(s) |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364 | |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 | |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. The following sections provide step-by-step protocols for common laboratory procedures.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of oleic acid with n-butanol.

Materials:

-

Oleic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water, optional)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine oleic acid and an excess of n-butanol (typically a 1:3 to 1:5 molar ratio of acid to alcohol).

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the oleic acid).

-

If using azeotropic removal of water, add toluene to the reaction mixture and attach a Dean-Stark trap.

-

Heat the mixture to reflux with constant stirring. The reaction temperature will depend on the boiling point of the alcohol and toluene if used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase (B570770)

This protocol provides a greener alternative to acid catalysis, utilizing an immobilized lipase.

Materials:

-

Oleic acid

-

n-Butanol

-

Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)

-

n-Heptane or other suitable organic solvent (optional, for solvent-based systems)

-

Molecular sieves (to remove water)

-

Shaking incubator or stirred-tank reactor

-

Filtration setup

Procedure:

-

In a reaction vessel, dissolve oleic acid and n-butanol in the chosen organic solvent (if applicable). A typical molar ratio is 1:1 to 1:3 (acid to alcohol).

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 1-10% by weight of the substrates.

-

Add activated molecular sieves to the mixture to adsorb the water produced during the reaction, which can inhibit the enzyme.

-

Incubate the reaction mixture at a controlled temperature (typically 30-60 °C) with constant agitation (e.g., 200 rpm in a shaking incubator).

-

Monitor the reaction progress over time by taking samples and analyzing the conversion of oleic acid using titration or gas chromatography.

-

Once the desired conversion is achieved (typically within 24-72 hours), stop the reaction by filtering off the immobilized enzyme.

-

The enzyme can be washed with a solvent and reused for subsequent batches.

-

The product-containing filtrate can be purified by removing the solvent under reduced pressure.

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound to determine its purity and identify any byproducts.

Materials:

-

This compound sample

-

Internal standard (e.g., methyl heptadecanoate)

-

Hexane (B92381) or other suitable solvent for dilution

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, DB-WAX)

Procedure:

-

Sample Preparation: Prepare a stock solution of the internal standard in hexane. Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of hexane containing the internal standard.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250-280 °C. Use a split or splitless injection mode depending on the sample concentration.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-300 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range from m/z 40 to 500.

-

-

Injection and Analysis: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS.

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 338.6) and other fragment ions. Quantify the purity of this compound by comparing its peak area to that of the internal standard.

Role in Drug Development and Experimental Workflows

This compound serves as a critical excipient in pharmaceutical formulations, primarily by enhancing drug solubility and permeability.

Mechanism as a Penetration Enhancer

In transdermal drug delivery, this compound acts as a chemical penetration enhancer. Its lipophilic nature allows it to partition into the stratum corneum, the outermost layer of the skin. Here, it disrupts the highly organized lipid bilayer structure, increasing its fluidity. This disruption creates pathways for drug molecules to more easily permeate through the skin barrier and reach the systemic circulation.

Workflow for Evaluating this compound as a Drug Excipient

The following workflow outlines the key steps in assessing the suitability of this compound as an excipient for a new drug formulation.

Conclusion

This compound is a well-characterized fatty acid ester with a favorable safety profile and versatile applications in drug development. Its physical and chemical properties make it an excellent candidate for use as a solvent, emollient, and, most notably, a penetration enhancer in topical and transdermal formulations. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, analyze, and effectively utilize this compound in their formulation and drug delivery research. As the demand for advanced and efficient drug delivery systems grows, the role of functional excipients like this compound will continue to be of significant importance.

An In-depth Technical Guide to Butyl Oleate (CAS 142-77-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl oleate (B1233923) (CAS 142-77-8), a versatile fatty acid ester. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its technical specifications, synthesis, and analytical methodologies.

Chemical and Physical Properties

Butyl oleate is the ester formed from the condensation of oleic acid and butanol.[1] It is a pale yellow, oily liquid with a mild, fatty odor.[2][3] This compound is insoluble in water but miscible with alcohols, ethers, and both vegetable and mineral oils.[3]

General Properties

| Property | Value | Reference |

| CAS Number | 142-77-8 | [4] |

| Molecular Formula | C22H42O2 | |

| Molecular Weight | 338.57 g/mol | |

| IUPAC Name | butyl (9Z)-octadec-9-enoate | |

| Synonyms | Oleic acid butyl ester, Butyl cis-9-octadecenoate |

Physical Data

| Property | Value | Reference |

| Appearance | Light colored to pale yellow liquid | |

| Melting Point | -26.4 °C | |

| Boiling Point | 228 °C @ 15 mmHg; 414-415 °C @ 760 mmHg (est.) | |

| Density | 0.8704 g/cm³ at 15 °C | |

| Refractive Index | 1.4480 at 25 °C | |

| Flash Point | > 93.33 °C (> 200 °F) | |

| Solubility | Insoluble in water; Soluble in alcohol |

Specifications

| Parameter | Value | Reference |

| Purity | ≥99% | |

| Acid Value | ≤ 0.3 mg KOH/g | |

| Saponification Value | 166-172 mg KOH/g | |

| Iodine Value | 80-90 g I₂/100g |

Experimental Protocols

Synthesis of this compound

This method involves the acid-catalyzed esterification of oleic acid with butanol.

Materials:

-

Oleic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium chloride solution

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Toluene (for azeotropic removal of water, optional)

-

Heating mantle, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine oleic acid and an excess of n-butanol (e.g., a 1:3 molar ratio).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1% of the total reactant weight).

-

Set up the apparatus for reflux and heat the mixture for several hours (e.g., 4-20 hours). The reaction progress can be monitored by measuring the acid value of the mixture.

-

After cooling, transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with saturated sodium chloride solution, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with saturated sodium chloride solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess butanol and any solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

This method utilizes a lipase (B570770) as a biocatalyst, offering a milder and more specific reaction.

Materials:

-

Oleic acid

-

n-Butanol

-

Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)

-

Organic solvent (e.g., n-heptane)

-

Phosphate buffer (pH 7.0)

-

Shaking incubator or magnetic stirrer

Procedure:

-

Dissolve oleic acid and n-butanol in the organic solvent in a reaction vessel.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with agitation for a specified period (e.g., 12-48 hours).

-

Monitor the reaction progress by taking samples and analyzing for this compound formation or oleic acid consumption via GC or titration.

-

After the reaction, separate the immobilized enzyme by filtration for potential reuse.

-

The product can be purified from the solvent by evaporation. Further purification, if necessary, can be achieved by vacuum distillation.

Caption: General workflow for the enzymatic synthesis of this compound.

Analytical Methods

Purpose: To determine the purity of this compound and identify any impurities.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS)

Procedure:

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., n-heptane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

GC Conditions:

-

Injector Temperature: 250-300 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-250 °C) at a specific rate (e.g., 2-3 °C/min), and hold for a final period.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Split Ratio: e.g., 1:20 or 1:50.

-

-

MS Conditions:

-

Ion Source Temperature: e.g., 250 °C.

-

Mass Range: Scan a suitable mass range to detect this compound and potential impurities.

-

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Quantify the purity by integrating the peak area.

Purpose: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: Expect characteristic signals for the olefinic protons (~5.34 ppm), the methylene (B1212753) group adjacent to the ester oxygen (~4.06 ppm), and the terminal methyl group of the butyl chain (~0.92 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbon (~173 ppm), olefinic carbons (~129-130 ppm), and the carbons of the butyl and oleyl chains.

-

Purpose: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer with a suitable sample holder (e.g., NaCl plates or ATR accessory)

Procedure:

-

Sample Preparation: Apply a thin film of the liquid this compound sample onto a salt plate or directly onto the ATR crystal.

-

Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands:

-

C=O stretching of the ester at ~1740 cm⁻¹.

-

C-O stretching at ~1170 cm⁻¹.

-

C-H stretching of alkanes just below 3000 cm⁻¹.

-

=C-H stretching of the alkene at ~3005 cm⁻¹.

-

Quality Control Assays

Purpose: To quantify the amount of free fatty acids in the sample.

Procedure:

-

Accurately weigh a known amount of the this compound sample into a flask.

-

Dissolve the sample in a neutralized solvent mixture (e.g., equal volumes of ethanol (B145695) and diethyl ether).

-

Add a few drops of phenolphthalein (B1677637) indicator.

-

Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) until a faint pink color persists.

-

Calculate the acid value using the formula: Acid Value = (V × N × 56.1) / W, where V is the volume of KOH solution used, N is the normality of the KOH solution, and W is the weight of the sample.

Purpose: To measure the average molecular weight of the fatty acids in the ester.

Procedure:

-

Accurately weigh a known amount of the this compound sample into a flask.

-

Add a known excess of alcoholic potassium hydroxide solution.

-

Heat the mixture under reflux for a specified time (e.g., 30-60 minutes) to ensure complete saponification.

-

Allow the solution to cool and titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.

-

Perform a blank titration without the sample.

-

Calculate the saponification value using the formula: Saponification Value = [(B - S) × N × 56.1] / W, where B is the volume of HCl for the blank, S is the volume of HCl for the sample, N is the normality of the HCl solution, and W is the weight of the sample.

Caption: Workflow for the quality control analysis of this compound.

Applications in Research and Drug Development

This compound serves various functions in industrial and research settings.

-

Emollient and Skin Conditioner: In cosmetics and personal care products, it acts as an emollient, softening and moisturizing the skin.

-

Solubilizer: It is used as a solubilizer in creams and lotions.

-

Plasticizer: this compound can be used as a plasticizer for polymers.

-

Lubricant: It is employed as a lubricant in various industrial applications.

-

Percutaneous Absorption Enhancer: In drug development, this compound and similar fatty acid esters are investigated for their ability to enhance the permeation of drugs through the skin by disrupting the lipid structure of the stratum corneum. This property is valuable for the formulation of transdermal drug delivery systems.

Safety and Handling

According to safety data sheets, this compound may cause skin and serious eye irritation. It is recommended to handle the substance in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety goggles. In case of contact, flush the affected area with plenty of water. For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.

Conclusion

This compound is a well-characterized fatty acid ester with a range of applications relevant to researchers and professionals in drug development. Its properties as a solubilizer and percutaneous absorption enhancer make it a compound of interest for topical and transdermal formulations. The synthesis and analytical methods outlined in this guide provide a foundation for its use and evaluation in a laboratory setting.

References

Butyl oleate synthesis from oleic acid and butanol

An In-depth Technical Guide to the Synthesis of Butyl Oleate (B1233923) from Oleic Acid and Butanol

Introduction

Butyl oleate (C₂₂H₄₂O₂) is a fatty acid ester formed from the condensation of oleic acid and n-butanol.[1] It is a light-colored, oily liquid that is insoluble in water but miscible with alcohols, ethers, and oils.[2] This compound serves a variety of functions across several industries. It is utilized as a plasticizer, particularly for PVC, a lubricant and lubricant additive, and an additive in paints and coatings.[1] Furthermore, its properties make it suitable for use in biodiesel and as a fuel additive.[1] In cosmetics, it functions as an emollient, moisturizer, and lubricant.[2] For professionals in research and drug development, this compound is used in laboratory settings to create fatty liver simulations for testing the efficacy of antioxidants.

This guide provides a comprehensive technical overview of the synthesis of this compound through the esterification of oleic acid and n-butanol. It details the underlying chemical reaction, various experimental protocols, and the influence of key parameters on reaction yield and efficiency.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₂O₂ | |

| Molar Mass | 338.57 - 338.6 g/mol | |

| Appearance | Pale yellow, oily liquid | |

| Odor | Mild, fatty | |

| Melting Point | -26.4 °C | |

| Boiling Point | 228 °C at 15 mm Hg | |

| Density | 0.8704 g/cm³ at 15 °C | |

| Flash Point | >93.33 °C to 180 °C | |

| Water Solubility | Insoluble | |

| CAS Number | 142-77-8 |

Chemical Reaction and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of oleic acid with n-butanol. This is a reversible condensation reaction where the carboxylic acid and alcohol react, typically in the presence of a catalyst, to form an ester and water.

To drive the reaction towards the product side and achieve high yields, the water produced as a byproduct is often continuously removed from the reaction mixture.

References

Butyl Oleate: An In-depth Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl oleate (B1233923), the ester of oleic acid and n-butanol, is a molecule of interest in various industrial applications. While its synthesis is well-documented, its natural occurrence is a subject of limited scientific literature. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and occurrence of butyl oleate. It critically evaluates the available evidence, details relevant biosynthetic pathways of its precursors, and presents hypothetical experimental protocols for its extraction and identification from biological matrices. This document aims to serve as a foundational resource for researchers investigating the natural presence and potential biological roles of this fatty acid ester.

Natural Occurrence of this compound

The natural occurrence of this compound as a distinct molecular entity, separate from its constituent oleic acid, is not widely reported in scientific literature. Much of the available information is sparse and requires careful interpretation.

Animal Sources

The most specific, albeit limited, evidence for the natural occurrence of this compound points towards bovine species.

It has been demonstrated that upon administration of 1-butanol (B46404) to rats, butyl esters of several fatty acids, including oleate, are formed in the liver.[2] This suggests that the endogenous formation of this compound in animals is plausible, provided there is a biological source of butanol.

Plant and Microbial Sources

Despite some non-scientific sources suggesting the presence of this compound in various plant oils, these claims are likely erroneous and result from the conflation of this compound with the highly abundant oleic acid, which is primarily present as a glyceride in these oils.[3] A thorough review of scientific literature did not yield any definitive evidence of naturally occurring this compound in plants or microorganisms.

Biosynthesis of Precursors and Hypothetical Formation of this compound

While the direct biosynthetic pathway of this compound in natural systems has not been elucidated, the synthesis of its precursors, oleic acid and butanol, is well-understood.

Biosynthesis of Oleic Acid

Oleic acid is a long-chain monounsaturated fatty acid synthesized from acetyl-CoA through the fatty acid synthesis (FAS) pathway.[4][5] The process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. In ruminants, the primary substrate for fatty acid synthesis is acetate, which is converted to acetyl-CoA.

Potential Sources of Butanol

The endogenous presence of butanol in animals is not a typical physiological finding. However, it can be a product of microbial fermentation in the gut.

Hypothetical Biosynthesis of this compound

The formation of this compound in an organism would likely be an enzymatic esterification reaction between oleic acid (or its activated form, oleoyl-CoA) and butanol. This is analogous to the synthesis of other fatty acid esters, such as wax esters.

Below is a conceptual diagram illustrating the potential pathways leading to the formation of this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Quantitative Data

A comprehensive search of scientific literature did not yield any quantitative data on the concentration of naturally occurring this compound in any biological matrix. The following table is presented as a template for future research, should such data become available.

| Natural Source | Tissue/Fluid | Concentration Range | Method of Analysis | Reference |

| Bos taurus | - | Data not available | - | |

| Other | - | Data not available | - | - |

Experimental Protocols

The following sections detail a generalized experimental workflow for the extraction and identification of this compound from a biological matrix, such as bovine adipose tissue. This protocol is adapted from established methods for fatty acid and lipid analysis.

Lipid Extraction from Adipose Tissue

This protocol is based on the principle of liquid-liquid extraction to isolate lipids from the tissue matrix.

Materials:

-

Bovine adipose tissue

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh approximately 1 g of frozen adipose tissue and homogenize in a mixture of chloroform:methanol (2:1, v/v).

-

Add 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture to pellet the tissue debris.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Direct Analysis of this compound by GC-MS

To avoid the loss of information about the native ester form, direct analysis without derivatization is preferable.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

-

Dissolve the dried lipid extract in a suitable solvent (e.g., hexane (B92381) or isooctane).

-

Inject an aliquot of the sample into the GC-MS.

-

The GC oven temperature program should be optimized to separate this compound from other lipid components. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the ester.

-

The mass spectrometer should be operated in full scan mode to acquire mass spectra of the eluting peaks.

-

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of an authentic this compound standard. Key mass spectral fragments should be monitored.

The following diagram illustrates a generalized workflow for the investigation of naturally occurring this compound.

References

- 1. Comprehensive determination of fatty acids in real samples without derivatization by DMU-SPME-GC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. open.clemson.edu [open.clemson.edu]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

Butyl Oleate: A Technical Guide to its Biodegradability and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl oleate (B1233923), the ester of butanol and oleic acid, is a versatile compound with applications ranging from a plasticizer and lubricant to a component in cosmetic and pharmaceutical formulations.[1][2] As its use becomes more widespread, a thorough understanding of its environmental fate and potential impact is crucial for responsible product development and regulatory compliance. This technical guide provides an in-depth analysis of the biodegradability and ecotoxicity of butyl oleate, drawing upon available scientific data and standardized testing methodologies. While direct, comprehensive data on this compound itself is limited, this guide also examines the environmental properties of its expected hydrolysis products, n-butanol and oleic acid, to provide a more complete picture of its environmental profile.

Biodegradability of this compound

The biodegradability of a chemical substance is a key indicator of its persistence in the environment. "Ready biodegradability" is a classification determined by stringent OECD (Organisation for Economic Co-operation and Development) test guidelines, indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment.

Hydrolysis Products

In the environment, esters like this compound are susceptible to hydrolysis, breaking down into their constituent alcohol and carboxylic acid. In this case, this compound hydrolyzes to form n-butanol and oleic acid. The biodegradability of these individual components is well-documented and provides strong evidence for the ultimate degradation of the parent compound.

-

n-Butanol: This alcohol is classified as "readily biodegradable" under aerobic conditions.

-

Oleic Acid: As a naturally occurring fatty acid, oleic acid is also considered to be readily biodegradable.

The rapid biodegradation of both hydrolysis products suggests that this compound is unlikely to persist in the environment.

Environmental Impact and Ecotoxicity

The environmental impact of a substance is assessed through its potential toxicity to aquatic organisms. Standard measures include the LC50 (lethal concentration for 50% of the test population) for fish and the EC50 (effective concentration for 50% of the test population) for invertebrates like Daphnia. As with biodegradability, specific ecotoxicity data for this compound is largely unavailable in public literature and safety data sheets.[3] Therefore, an assessment of its hydrolysis products is essential.

Ecotoxicity of Hydrolysis Products

The following tables summarize the available ecotoxicity data for n-butanol and oleic acid.

Table 1: Ecotoxicity of n-Butanol

| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Pimephales promelas (Fathead minnow) | LC50 | 1730 | 96 hours | OECD SIDS |

| Daphnia magna (Water flea) | EC50 | 1983 | 48 hours | OECD SIDS |

| Pseudokirchneriella subcapitata (Green algae) | EC50 | 500 | 96 hours | OECD SIDS |

Table 2: Ecotoxicity of Oleic Acid

| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Danio rerio (Zebrafish) | LC50 | >100 | 96 hours | ECHA |

| Daphnia magna (Water flea) | EC50 | >100 | 48 hours | ECHA |

| Desmodesmus subspicatus (Green algae) | EC50 | >100 | 72 hours | ECHA |

The data indicates that both n-butanol and oleic acid have low acute toxicity to aquatic organisms.

Experimental Protocols

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This standardized test is designed to evaluate the ultimate biodegradability of an organic compound in an aerobic aqueous medium.

Methodology:

-

Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source like activated sludge.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

-

Aeration: CO2-free air is passed through the test solution to maintain aerobic conditions.

-

CO2 Measurement: The carbon dioxide produced from the microbial degradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution).

-

Analysis: The amount of trapped CO2 is determined by titration or with an inorganic carbon analyzer.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the chemical formula of the test substance.

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is reached.

Visualizations

Caption: Hydrolysis of this compound into n-Butanol and Oleic Acid.

Caption: Experimental Workflow for the OECD 301B Biodegradability Test.

Conclusion

While direct, standardized biodegradability and ecotoxicity data for this compound are limited, the available information on its hydrolysis products, n-butanol and oleic acid, provides strong indirect evidence of its environmental profile. Both n-butanol and oleic acid are readily biodegradable and exhibit low aquatic toxicity. This suggests that this compound is unlikely to persist in the environment and poses a low risk to aquatic ecosystems. However, to definitively classify this compound, further studies following standardized OECD guidelines are recommended. This guide serves as a comprehensive resource based on the current state of knowledge, providing researchers and professionals with the necessary information to make informed decisions regarding the use and environmental stewardship of this compound.

References

An In-depth Technical Guide to the Health and Safety of Butyl Oleate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl oleate (B1233923) (CAS No. 142-77-8) is a fatty acid ester synthesized from the condensation of oleic acid and butanol.[1] It is a clear, pale-yellow liquid with a mild fatty odor, practically insoluble in water but soluble in alcohols and oils.[2] Its properties as an emollient, lubricant, and plasticizer have led to its use in a variety of applications, including cosmetics, personal care products, and as an industrial solvent.[1][2][3] This guide provides a comprehensive overview of the available health and safety data for butyl oleate to ensure its safe handling in a laboratory setting. While extensive data on its acute toxicity is limited, its irritant properties are well-documented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and potential for exposure in a laboratory environment.

| Property | Value | Reference |

| Chemical Formula | C22H42O2 | |

| Molecular Weight | 338.57 g/mol | |

| Appearance | Pale yellow liquid | |

| Odor | Mild fatty odor | |

| Boiling Point | 228 °C at 15 mmHg | |

| Melting Point | -26.4 °C | |

| Flash Point | > 93.33 °C (> 200 °F) | |

| Solubility | Insoluble in water; Soluble in alcohol | |

| Density | 0.8704 g/cm³ at 15 °C |

Toxicological Data

Acute Toxicity

Quantitative data on the acute oral, dermal, and inhalation toxicity of this compound is largely unavailable. Safety data sheets consistently report a lack of specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. General information suggests that the material has not been classified as harmful by ingestion or inhalation, though gastrointestinal discomfort may occur if ingested.

Irritation and Corrosivity

This compound is classified as a skin, eye, and respiratory irritant.

Skin Irritation:

-

Classification: Causes skin irritation (H315).

-

Observations: Direct contact may cause moderate inflammation of the skin, which can manifest as redness, swelling, and blistering, particularly after repeated exposure.

-

Experimental Data: While specific Draize test scores for this compound are not consistently reported, a study on various fatty acid esters, including butyl esters, showed that they generally produced adverse reactions when tested on rabbit skin.

Eye Irritation:

-

Classification: Causes serious eye irritation (H319).

-

Observations: Can cause eye irritation and damage in some individuals.

-

Experimental Data: A study reported in the ECHA database, conducted according to OECD Guideline 405, found that instillation of undiluted this compound into a rabbit's eye caused severe conjunctival irritation within four hours of treatment. The severity of the reaction led to the humane euthanasia of the animal two days later, preventing a full assessment of reversibility. This classifies this compound as a substance with the potential for severe eye damage.

Respiratory Irritation:

-

Classification: May cause respiratory irritation (H335).

-

Observations: Inhalation of vapors or aerosols may be irritating to the mucous membranes and upper respiratory tract.

| Hazard Endpoint | GHS Classification | Key Findings |

| Acute Oral Toxicity | No data available | No specific LD50 values reported. |

| Acute Dermal Toxicity | No data available | No specific LD50 values reported. |

| Acute Inhalation Toxicity | No data available | No specific LC50 values reported. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Can cause moderate inflammation, redness, and swelling. |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | A study showed severe and irreversible eye damage in a rabbit. |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Vapors or aerosols can irritate the respiratory tract. |

| Skin Sensitization | No data available | No specific studies on this compound were found. |

| Germ Cell Mutagenicity | No data available | No specific genotoxicity data (e.g., Ames test) found. |

| Carcinogenicity | No data available | No carcinogenicity studies on this compound were found. |

| Reproductive Toxicity | No data available | No reproductive or developmental toxicity studies found. |

Other Toxicological Endpoints

There is a significant lack of publicly available data for other critical toxicological endpoints for this compound, including:

-

Skin Sensitization: No definitive studies were found to classify this compound as a skin sensitizer.

-

Genotoxicity: Data from standard genotoxicity assays like the Ames test are not available.

-

Carcinogenicity: There are no available studies on the carcinogenic potential of this compound.

-

Reproductive and Developmental Toxicity: No studies have been identified that assess the effects of this compound on reproduction or development.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the standard methodologies for evaluating skin and eye irritation are well-established through the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Skin Irritation Testing (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test System: Typically, healthy young adult albino rabbits are used.

-

Procedure: A small area of the animal's dorsal skin is clipped free of fur. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. The severity of the reactions is scored according to a standardized scale.

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation Testing (Based on OECD Guideline 405)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

-

Test System: Healthy young adult albino rabbits are typically used.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored.

-

Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential. The reversibility of the effects is also a key factor in the classification.

Mechanism of Action and Signaling Pathways

Specific studies detailing the molecular mechanisms and signaling pathways of this compound toxicity are not available in the scientific literature. However, the irritant effects of fatty acid esters are generally attributed to their interaction with the skin and cellular membranes.

As a lipophilic molecule, this compound can penetrate the stratum corneum, the outermost layer of the skin. This can lead to the disruption of the skin's lipid barrier, increasing transepidermal water loss and making the skin more susceptible to damage and inflammation. At a cellular level, fatty acid esters can intercalate into cell membranes, altering their fluidity and permeability. This can lead to cell stress, the release of pro-inflammatory mediators, and ultimately, cell death, manifesting as the observed irritation.

The following diagram illustrates a generalized workflow for assessing skin irritation, a key health and safety concern for this compound.

Caption: A logical workflow for the assessment of skin irritation potential.

The following diagram illustrates the general first aid measures to be taken in case of accidental exposure to this compound in a laboratory setting.

Caption: First aid procedures for accidental exposure to this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given its irritant properties, appropriate precautions should be taken when handling this compound in a laboratory.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or aerosols.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a fatty acid ester with a well-documented potential to cause skin, eye, and respiratory irritation. While specific quantitative data on its acute and chronic toxicity are limited in the public domain, the available information necessitates careful handling in a laboratory setting. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and adverse health effects. Further research is needed to fully characterize the toxicological profile of this compound, particularly concerning its potential for systemic toxicity and the underlying mechanisms of its irritant effects.

References

An In-depth Technical Guide to the Solubility of Butyl Oleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl oleate (B1233923), a widely used ester in various industrial and pharmaceutical applications. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of butyl oleate's behavior in organic solvents. The guide details experimental protocols for determining solubility and presents a framework for organizing solubility data.

Introduction to this compound

This compound (C₂₂H₄₂O₂) is the ester formed from the condensation of oleic acid and n-butanol. It is a colorless to pale yellow, oily liquid with a mild, fatty odor.[1] Due to its properties as an emollient, solvent, and plasticizer, this compound finds extensive use in cosmetics, pharmaceuticals, lubricants, and plastics industries.[1][2] In pharmaceutical formulations, understanding its solubility is critical for developing stable and effective drug delivery systems.

Qualitative Solubility Profile

This compound is characterized by its lipophilic nature, stemming from the long hydrocarbon chains of both the oleic acid and butanol moieties. As a general rule based on the principle of "like dissolves like," it exhibits good solubility in nonpolar and moderately polar organic solvents, while being virtually insoluble in water.[2][3]

Based on available literature, the qualitative solubility of this compound in common organic solvents is summarized below:

-

Soluble/Miscible: Alcohols (e.g., ethanol), ethers, vegetable oils, and mineral oils.

-

Slightly Soluble: Chloroform, ethyl acetate, and methanol.

-

Insoluble: Water.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The term "miscible" is often used for solvents like alcohols and ethers, indicating that this compound can form a homogeneous solution in all proportions. However, for a detailed understanding and for formulation development, experimental determination of solubility at specific temperatures is essential.

The following table provides a template for researchers to systematically record experimentally determined solubility data for this compound in various organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility ( g/100 mL solvent) | Method of Determination |

| Ethanol | 25 | Miscible | Miscible | Visual Inspection |

| Methanol | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| n-Hexane | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Toluene | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Chloroform | 25 | Data not available | Data not available | Isothermal Shake-Flask |

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible quantitative solubility data, a well-defined experimental protocol is crucial. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent. This method can be combined with various analytical techniques to quantify the concentration of the dissolved solute.

The logical workflow for a typical solubility determination experiment is illustrated in the diagram below.

References

An In-depth Technical Guide on Butyl (Z)-octadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of butyl (Z)-octadec-9-enoate, an ester of oleic acid and butanol. The information is curated for professionals in research and development.

Core Properties of Butyl (Z)-octadec-9-enoate

Butyl (Z)-octadec-9-enoate, commonly known as butyl oleate (B1233923), is a fatty acid ester with a range of applications stemming from its physical and chemical characteristics.

Table 1: Physicochemical Properties of Butyl (Z)-octadec-9-enoate

| Property | Value | Source |

| IUPAC Name | butyl (Z)-octadec-9-enoate | PubChem |

| Synonyms | Butyl oleate, n-Butyl oleate, Butyl cis-9-octadecenoate | Ataman Kimya[1] |

| CAS Number | 142-77-8 | PubChem[2] |

| Molecular Formula | C22H42O2 | PubChem[2] |

| Molecular Weight | 338.57 g/mol | PubChem[2] |

| Appearance | Clear, colorless to pale yellow liquid | Cosmetic Ingredients Guide[3], Ataman Kimya |

| Odor | Mild, fatty | The Good Scents Company |

| Melting Point | -26.5 °C | The Good Scents Company |

| Boiling Point | 228 °C at 15 mmHg | The Good Scents Company |

| Density | 0.876 g/cm³ | Fragrance Chemical |

| Solubility | Insoluble in water; soluble in alcohol, ether, vegetable and mineral oils. | Ataman Kimya, Cosmetic Ingredients Guide |

| Refractive Index | 1.443 - 1.445 | Fragrance Chemical |

Table 2: Spectroscopic Data for Butyl (Z)-octadec-9-enoate

| Spectroscopy | Peak Assignments and Description | Source |

| ¹H NMR | A ¹H NMR spectrum of this compound is available. Key signals include those for the olefinic protons of the oleic acid backbone and the protons of the butyl ester group. | ChemicalBook, PubChem |

| ¹³C NMR | A ¹³C NMR spectrum of this compound is available, showing characteristic peaks for the carbonyl carbon of the ester, the olefinic carbons, and the carbons of the alkyl chains. | PubChem |

| Mass Spectrometry | Mass spectrometry data is available, which can be used to confirm the molecular weight and fragmentation pattern of the molecule. | PubChem |

| Infrared (IR) Spectroscopy | IR spectra are available and would show characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the alkene. | PubChem |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and purification of butyl (Z)-octadec-9-enoate. Below are outlines of common methods.

This method offers a green chemistry approach to the synthesis of this compound.

Experimental Workflow: Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Methodology:

-

Reactant Preparation: Prepare a solution of oleic acid in n-heptane and an aqueous solution of free Rhizomucor miehei lipase.

-

Reaction Setup: The enzymatic esterification is conducted in a capillary microreactor operating under slug flow. The organic phase (oleic acid in n-heptane) and the aqueous phase (lipase solution) are pumped into the microreactor.

-

Reaction Conditions: The reaction is maintained at 30 °C with a residence time of approximately 30 minutes to achieve a high yield (close to 100%).

-

Product Isolation: The biphasic mixture exiting the reactor is separated. The organic phase containing the this compound is collected.

-

Purification: The solvent (n-heptane) is removed from the organic phase, typically by rotary evaporation, to yield the purified this compound.

This industrial method combines reaction and separation in a single unit for efficient production.

Experimental Workflow: Reactive Distillation Synthesis

Caption: Workflow for this compound synthesis via reactive distillation.

Methodology:

-

Reactant Charging: A batch reactive distillation column is charged with oleic acid, n-butanol, and a solid acid catalyst such as Amerlyst-15.

-

Reaction and Distillation: The reactor is heated to initiate the esterification reaction. The water produced during the reaction is continuously removed by distillation, which drives the equilibrium towards the product side.

-

Process Monitoring: The reaction progress can be monitored by analyzing samples from the reactor using techniques like titration or HPLC to determine the conversion of oleic acid.

-

Product Recovery: After the reaction reaches the desired conversion, the crude this compound is purified. This may involve neutralization of any remaining acid, washing, and a final distillation to remove unreacted butanol and other impurities.

Biological Activity and Potential Applications

While direct research on the specific biological signaling pathways of butyl (Z)-octadec-9-enoate is limited, its known effects and the activities of related compounds provide insights into its potential roles.

-

Emollient and Skin Conditioning Agent: this compound is used in cosmetic formulations to soften and smooth the skin. It helps maintain the skin in good condition by providing a source of exogenous lipids that enhance the skin barrier.

-

Percutaneous Absorption Enhancer: It can disrupt the lipid structure of the stratum corneum, which allows for the enhanced permeation of other active pharmaceutical ingredients through the skin. This property is valuable in the formulation of transdermal drug delivery systems.

The biological activities of oleic acid and other fatty acid esters suggest potential, though not yet confirmed, roles for this compound.

Logical Relationships of Potential Biological Effects

Caption: Potential biological roles of butyl (Z)-octadec-9-enoate.

-

Pheromonal Communication: A related compound, ethyl oleate, has been identified as a primer pheromone in honey bees that regulates the maturation of worker bees. This raises the intriguing possibility that other fatty acid esters, including this compound, could have similar signaling roles in other organisms.

-

Cardioprotective Effects of Oleic Acid: As a derivative of oleic acid, this compound is metabolized in the body to release oleic acid. Oleic acid is known for its potential health benefits, including reducing cholesterol levels and improving heart health.

Safety and Handling

Butyl (Z)-octadec-9-enoate is generally considered to have low toxicity. However, it can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. It may also cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of butyl (Z)-octadec-9-enoate. Further research is warranted to fully elucidate its biological mechanisms and expand its applications in drug development and other scientific fields.

References

Butyl oleate as a fatty acid ester in biochemical research

An In-depth Technical Guide to Butyl Oleate (B1233923) as a Fatty Acid Ester in Biochemical Research

Introduction

Butyl oleate (C₂₂H₄₂O₂) is the fatty acid ester formed from the condensation of oleic acid and n-butanol. As a monounsaturated omega-9 fatty acid ester, it is a versatile molecule with applications spanning various industries, including cosmetics, lubricants, and plastics. In the realms of biochemical research and drug development, this compound serves as a valuable excipient, a tool for modeling physiological conditions, and a component in advanced drug delivery systems.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its core physicochemical properties, synthesis methodologies, and key applications in biochemical research, supported by detailed experimental protocols and visual workflows.

Physicochemical and Quantitative Data

This compound is a light-colored, oily liquid at room temperature with a mild, fatty odor. It is insoluble in water but miscible with alcohols, ethers, and mineral oils. Key quantitative data are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₄₂O₂ | |

| Molecular Weight | 338.57 - 338.6 g/mol | |

| CAS Number | 142-77-8 | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.8704 g/cm³ (at 15 °C) | |

| Melting Point | -26.4 °C | |

| Boiling Point | 228 °C (at 15 mm Hg) | |

| Flash Point | >180 °C (>356 °F) | |

| Solubility | Insoluble in water; Soluble in alcohol | |

| Refractive Index | 1.447 - 1.449 | |

| Iodine Value | 72 - 77 g I₂/100g | |

| Saponification Value | 164 - 167 mg KOH/g |

Synthesis of this compound

This compound is primarily synthesized through the esterification of oleic acid with n-butanol. This reaction can be catalyzed by chemical agents or, increasingly, by enzymes for a more sustainable and specific process.

Chemical Synthesis

The traditional method involves heating oleic acid and butanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures between 100-150 °C. Another approach utilizes ionic liquids as catalysts, which can lead to high yields (e.g., 95.2%) under controlled conditions.

Enzymatic Synthesis (Biocatalysis)

Enzymatic synthesis is a greener alternative that proceeds under milder reaction conditions, offering high specificity and reducing by-product formation. Lipases, such as those from Rhizomucor miehei or Penicillium corylophilum, are commonly used biocatalysts. The reaction is typically carried out in a solvent-free system or in an organic solvent like n-heptane to shift the equilibrium towards ester formation. Studies have shown that yields can approach 100% within 30 minutes in microreactors or within 12-48 hours in batch systems, depending on the specific setup and water activity.

Caption: Generalized workflow for the synthesis and purification of this compound.

Applications in Biochemical and Pharmaceutical Research

This compound's utility in research is primarily derived from its properties as a lipid-based excipient and as a source of oleic acid for in vitro and in vivo studies.

-

Pharmaceutical Excipient: It is used as an emollient, solvent, and plasticizer in topical and aerosol formulations. Its hydrophobic nature and skin-feel make it suitable for creams and lotions.

-

Percutaneous Absorption Enhancer: this compound can disrupt the lipid structure of the stratum corneum, thereby increasing the skin permeation and bioavailability of various drugs, including corticosteroids like betamethasone (B1666872) and NSAIDs like ketorolac.

-

Drug Delivery Systems: As a fatty acid ester, it is a component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and nanostructured lipid carriers (NLCs), which can improve the solubility and oral bioavailability of poorly water-soluble drugs.

-

Cell Culture and Disease Modeling: Oleic acid, the precursor to this compound, is widely used in cell culture to study lipid metabolism and lipotoxicity. Scientists use oleate to induce a fatty liver phenotype in hepatocytes to test the efficacy of antioxidant compounds. In pancreatic β-cells, oleate has been shown to have protective effects against the toxicity induced by saturated fatty acids (e.g., palmitate) by modulating key cellular signaling pathways.

Oleate-Modulated Signaling Pathways

As a direct precursor, this compound can be hydrolyzed by cellular esterases to release oleic acid, which is known to influence critical signaling pathways. Understanding these pathways is crucial for researchers using this compound or oleic acid in their experimental models.

-

Autophagy Regulation: In pancreatic β-cells, oleate stimulates autophagic flux, a key cellular process for clearing damaged organelles and protein aggregates. This occurs independently of the common mTOR nutrient-sensing pathway. Instead, oleate reduces cellular cAMP levels, which modulates the activity of EPAC2 (Exchange protein directly activated by cAMP 2), a key regulator of autophagy.

Caption: Oleate stimulates autophagy in β-cells by reducing cAMP levels.

-

ER Stress Response: Saturated fatty acids like palmitate are known to induce endoplasmic reticulum (ER) stress, which can lead to apoptosis (lipotoxicity). Oleate counteracts this effect by activating pro-survival pathways of the ER stress response. It promotes the expression of proteins involved in protein folding and antioxidant defense, thereby protecting cells from palmitate-induced damage.

Methodological & Application

Synthesis of Butyl Oleate via Acid-Catalyzed Esterification: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl oleate (B1233923) is a fatty acid ester with a wide range of applications, serving as a lubricant, plasticizer, and emollient. In the pharmaceutical industry, it can be utilized as a solvent or a component in drug delivery systems. Its synthesis is a classic example of Fischer-Speier esterification, where a carboxylic acid (oleic acid) reacts with an alcohol (n-butanol) in the presence of an acid catalyst. This application note provides a detailed protocol for the synthesis, purification, and characterization of butyl oleate, aimed at providing researchers and professionals with a reliable method for its preparation.

Data Presentation